molecular formula C9H6Cl2N2 B1367137 4,5-Dichloro-2-phenyl-1H-imidazole CAS No. 72796-33-9

4,5-Dichloro-2-phenyl-1H-imidazole

Cat. No.: B1367137
CAS No.: 72796-33-9
M. Wt: 213.06 g/mol
InChI Key: NPJFZCVZBMLFIR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a phenyl group at the 2nd position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Biochemical Analysis

Biochemical Properties

4,5-Dichloro-2-phenyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can bind to the active sites of enzymes, altering their activity and impacting the overall biochemical processes within the cell . The compound’s interaction with proteins can also influence protein folding and stability, further affecting cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with DNA or transcription factors, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels . For instance, it may inhibit key enzymes in metabolic pathways, resulting in the accumulation or depletion of specific metabolites . These interactions highlight the compound’s potential to alter cellular metabolism and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-phenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of proto-demetallation, tautomerization, and dehydrative cyclization steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of solvents such as ethanol and the application of ultrasonication to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

    Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Comparison with Similar Compounds

    4,5-Dichloroimidazole: Similar in structure but lacks the phenyl group at the 2nd position.

    2-Phenylimidazole: Similar in structure but lacks the chlorine atoms at the 4th and 5th positions.

    4,5-Diphenylimidazole: Contains phenyl groups at both the 2nd and 4th positions but lacks chlorine atoms.

Uniqueness: 4,5-Dichloro-2-phenyl-1H-imidazole is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFZCVZBMLFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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